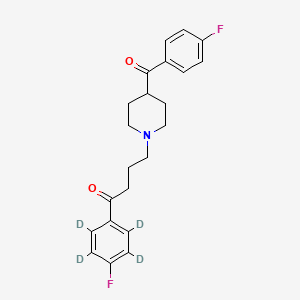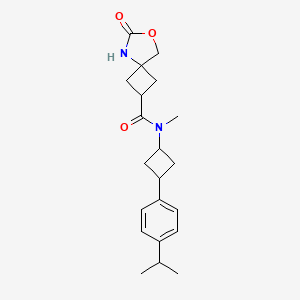
Monoacylglycerol lipase inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoacylglycerol lipase inhibitor 1 is a compound designed to inhibit the activity of monoacylglycerol lipase, an enzyme that plays a crucial role in the metabolism of monoacylglycerols into free fatty acids and glycerol. This enzyme is particularly important in the regulation of endocannabinoid signaling, which is involved in various physiological processes, including pain sensation, mood regulation, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of monoacylglycerol lipase inhibitor 1 typically involves the use of specific chemical reactions to introduce functional groups that can interact with the active site of the enzyme. Common synthetic routes include the use of carbamates, ureas, and other functional groups that can form covalent bonds with the enzyme’s active site. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Monoacylglycerol lipase inhibitor 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives .
Applications De Recherche Scientifique
Monoacylglycerol lipase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed to investigate the role of monoacylglycerol lipase in various biological processes, such as lipid metabolism and signal transduction.
Medicine: Explored as a potential therapeutic agent for the treatment of conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Mécanisme D'action
Monoacylglycerol lipase inhibitor 1 exerts its effects by binding to the active site of monoacylglycerol lipase, thereby preventing the enzyme from catalyzing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. The inhibitor typically forms a covalent bond with the serine residue in the enzyme’s active site, leading to irreversible inhibition. This interaction disrupts the enzyme’s normal function and modulates the levels of endocannabinoids and other signaling molecules .
Comparaison Avec Des Composés Similaires
Monoacylglycerol lipase inhibitor 1 can be compared with other similar compounds, such as:
JZL184: A potent and selective inhibitor of monoacylglycerol lipase with a similar mechanism of action.
LEI-515: A peripherally restricted inhibitor that does not cross the blood-brain barrier, reducing central side effects.
SAR629: A triazole urea-based inhibitor with high potency and specificity .
Uniqueness: this compound is unique in its specific chemical structure and its ability to form a covalent bond with the enzyme’s active site. This covalent interaction provides a high degree of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H28N2O3 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-methyl-6-oxo-N-[3-(4-propan-2-ylphenyl)cyclobutyl]-7-oxa-5-azaspiro[3.4]octane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O3/c1-13(2)14-4-6-15(7-5-14)16-8-18(9-16)23(3)19(24)17-10-21(11-17)12-26-20(25)22-21/h4-7,13,16-18H,8-12H2,1-3H3,(H,22,25) |
Clé InChI |
BKAUVVYBHJYFLY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2CC(C2)N(C)C(=O)C3CC4(C3)COC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
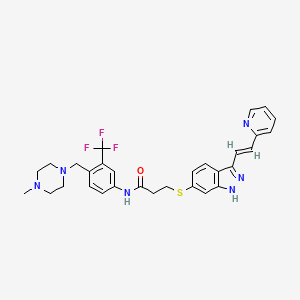
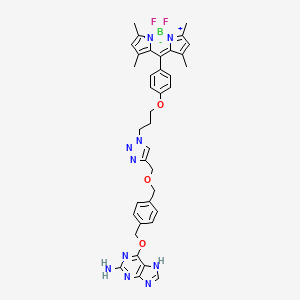
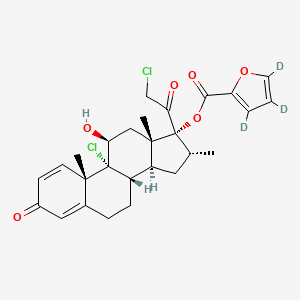
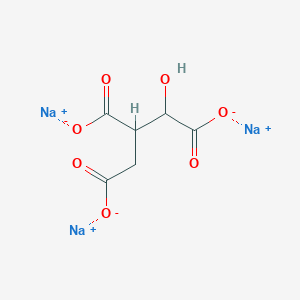


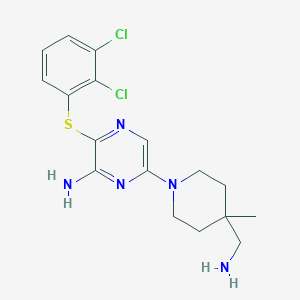
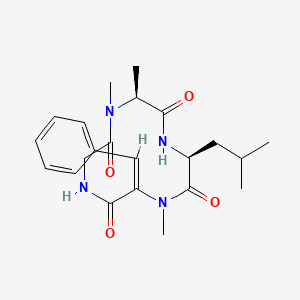

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

